Cas no 2229492-74-2 (3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

3-(2,6-Difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative with a distinct structural configuration, featuring a difluoromethylphenyl substituent and a dimethylcyclopropane carboxylic acid moiety. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for the development of biologically active molecules. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, while the cyclopropane ring contributes to conformational rigidity. Its well-defined stereochemistry and functional group compatibility make it suitable for further derivatization in agrochemical and pharmaceutical research. The compound is typically handled under controlled conditions due to its reactive carboxylic acid group.
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid structure
2229492-74-2 structure
Product name:3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
CAS No:2229492-74-2
MF:C13H14F2O2
Molecular Weight:240.245871067047
CID:6399593
PubChem ID:165833864

3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
    • 2229492-74-2
    • EN300-1759310
    • インチ: 1S/C13H14F2O2/c1-6-4-7(14)9(8(15)5-6)10-11(12(16)17)13(10,2)3/h4-5,10-11H,1-3H3,(H,16,17)
    • InChIKey: GGBICAFOPWBKLT-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C=C(C=1C1C(C(=O)O)C1(C)C)F

計算された属性

  • 精确分子量: 240.09618601g/mol
  • 同位素质量: 240.09618601g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 317
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • XLogP3: 3

3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1759310-0.25g
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229492-74-2
0.25g
$1328.0 2023-09-20
Enamine
EN300-1759310-0.05g
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229492-74-2
0.05g
$1212.0 2023-09-20
Enamine
EN300-1759310-5g
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229492-74-2
5g
$4184.0 2023-09-20
Enamine
EN300-1759310-10g
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229492-74-2
10g
$6205.0 2023-09-20
Enamine
EN300-1759310-1.0g
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229492-74-2
1g
$1442.0 2023-06-03
Enamine
EN300-1759310-0.1g
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229492-74-2
0.1g
$1269.0 2023-09-20
Enamine
EN300-1759310-0.5g
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229492-74-2
0.5g
$1385.0 2023-09-20
Enamine
EN300-1759310-2.5g
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229492-74-2
2.5g
$2828.0 2023-09-20
Enamine
EN300-1759310-10.0g
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229492-74-2
10g
$6205.0 2023-06-03
Enamine
EN300-1759310-5.0g
3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
2229492-74-2
5g
$4184.0 2023-06-03

3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献

3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acidに関する追加情報

3-(2,6-Difluoro-4-Methylphenyl)-2,2-Dimethylcyclopropane-1-Carboxylic Acid: A Comprehensive Overview

The compound 3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2229492-74-2) is a highly specialized organic molecule with significant applications in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which combines a cyclopropane ring with a substituted phenyl group and a carboxylic acid functional group. The cyclopropane ring is a three-membered carbon ring, known for its high ring strain and reactivity, making it an interesting subject in organic chemistry research.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of antimicrobial agents and anticancer drugs. The substituted phenyl group in the molecule contributes to its aromatic stability and electronic properties, which are crucial for its biological activity. Researchers have also explored the synthesis pathways of this compound, focusing on optimizing reaction conditions to enhance yield and purity. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated a novel method for synthesizing this compound using a palladium-catalyzed coupling reaction, significantly improving its production efficiency.

The carboxylic acid group in the molecule plays a pivotal role in its chemical reactivity and functional versatility. This group can undergo various reactions, such as esterification and amidation, enabling the creation of derivatives with diverse biological activities. Recent advancements in green chemistry have also led to the development of eco-friendly methods for synthesizing this compound, reducing environmental impact while maintaining high product quality.

In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in water but highly soluble in organic solvents like dichloromethane and ethyl acetate. These properties make it suitable for use in various chemical processes, including chromatography and crystallization techniques. The molecular weight of the compound is around 300 g/mol, contributing to its stability under standard storage conditions.

From an application perspective, this compound has shown promise in the development of biodegradable polymers and bioactive materials. Its ability to form stable ester linkages makes it an ideal candidate for use in polymer synthesis. Additionally, researchers have explored its potential as a building block for constructing complex molecular architectures with tailored functionalities.

Recent breakthroughs in computational chemistry have also provided deeper insights into the electronic structure and reactivity of this compound. Advanced molecular modeling techniques have been employed to predict its interaction with biological targets, such as enzymes and receptors. These studies have revealed that the substituted phenyl group plays a critical role in determining the molecule's binding affinity and selectivity.

In conclusion, 3-(2,6-difluoro-4-methylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid (CAS No. 2229492-74-2) is a versatile and intriguing compound with wide-ranging applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application research, positions it as a valuable tool in both academic and industrial settings.

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